molecular formula C15H14N4O B13089632 N'-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide CAS No. 307328-03-6

N'-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide

Cat. No.: B13089632
CAS No.: 307328-03-6
M. Wt: 266.30 g/mol
InChI Key: PSYVCDUKYHYIAD-QLEPDINUSA-N
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Description

N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide is a chemical compound belonging to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 2-methyl-3-phenylacrolein. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities.

Properties

CAS No.

307328-03-6

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide

InChI

InChI=1S/C15H14N4O/c1-12(9-13-5-3-2-4-6-13)10-18-19-15(20)14-11-16-7-8-17-14/h2-11H,1H3,(H,19,20)/b12-9+,18-10+

InChI Key

PSYVCDUKYHYIAD-QLEPDINUSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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